Predicted Lipophilicity and logP Comparison Against N-Methyl and N-Propyl Analogs
Computational prediction using standard fragment-based methods (e.g., XLogP3) shows that the N-ethyl substitution of this compound results in a calculated logP approximately 0.6 log units higher than the N-methyl analog and 0.5 log units lower than the N-propyl analog [1]. This positions the N-ethyl variant as a moderately lipophilic building block suitable for balancing membrane permeability and solubility in lead optimization.
| Evidence Dimension | Predicted lipophilicity (logP) |
|---|---|
| Target Compound Data | Predicted logP ~3.2 (XLogP3 estimation) |
| Comparator Or Baseline | N-Methyl analog: predicted logP ~2.6; N-Propyl analog: predicted logP ~3.7 |
| Quantified Difference | ΔlogP ≈ +0.6 vs. N-methyl; ΔlogP ≈ -0.5 vs. N-propyl |
| Conditions | In silico prediction based on molecular structure; not experimentally validated for these specific compounds. |
Why This Matters
Lipophilicity is a key driver of ADME properties; selecting the correct N-alkyl group ensures the compound falls within the optimal logP range for a given drug discovery project.
- [1] XLogP3 algorithm, Cheng T. et al., 'Computation of octanol-water partition coefficients by guiding an additive model with knowledge', J. Chem. Inf. Model., 2007, 47, 2140-2148. View Source
